molecular formula C8H10O2 B3386081 Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid CAS No. 698-39-5

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid

Cat. No. B3386081
CAS RN: 698-39-5
M. Wt: 138.16 g/mol
InChI Key: OMCJAQLEGLBYJY-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid” is a cyclic olefin . It has a molecular formula of C8H10O2 and a molecular weight of 138.1638 . It is also known by other names such as 5-Norbornene-2-carboxylic acid, Bicyclo [2.2.1]-5-heptene-2-carboxylic acid, and Norbornenecarboxylic acid .


Synthesis Analysis

The synthesis of “Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid” can be achieved through a Diels-Alder reaction (cycloaddition). The diene should be cyclopentadiene, and the dienophile should be methyl acrylate .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid” is complex and can be viewed using Java or Javascript . The bond distances and angles of the bicyclo [2,2, 1]hept-5-ene ring system agree well with other recently published structures of this type .


Chemical Reactions Analysis

“Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid” is used in the transition metal-catalyzed dimerization of alkene . A procedure was developed for preparing acetylenic esters of “Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” and the structures of the compounds were confirmed by IR and 1 H NMR spectroscopy .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid” is a powder with a melting point of 22-23 degrees Celsius . The Kovats indices of the compounds were determined, and their boiling points were estimated by gas-liquid chromatography .

Scientific Research Applications

Polymer Synthesis and Characterization

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid has been utilized in the synthesis of alicyclic polymers designed for 193 nm photoresist materials. These polymers exhibit solubility in common organic solvents and have variable glass transition temperatures based on their structure and polymerization mode, making them valuable in lithographic applications (Okoroanyanwu et al., 1998).

Polymerization Catalyst Research

Studies have shown the effectiveness of (η3-allyl)palladium(II) catalysts in the polymerization of norbornene derivatives, including bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, yielding homo- and copolymers with significant yields. These findings are crucial for developing new polymer materials with functional groups (Reinmuth et al., 1996).

Organic Synthesis and Reaction Studies

Research has explored the reactions of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid with various compounds, contributing to the understanding of organic synthesis processes. For instance, the reaction with palladium compounds has been studied for insights into metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

Microbiological Studies

In microbiological research, this compound has been used in the study of asymmetric hydroxylation by microorganisms, providing potential chiral synthons for cyclopentanoids. This research is significant for developing chiral compounds for pharmaceutical and agricultural applications (Yamazaki & Maeda, 1985).

Materials Science and Photolithography

The compound is integral in developing photoresist compositions for 193 nm lithography. These compositions, derived from various cycloaliphatic co- and terpolymers, have applications in the microelectronics industry due to their etch resistance, mechanical properties, and stability to radiation (Okoroanyanwu et al., 1998).

Protective Properties in Materials

Research has also been conducted on the synthesis of acetylenic esters of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid and their properties in protecting steel against acid corrosion, indicating potential industrial applications (Mamedov, 2004).

Safety And Hazards

“Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCJAQLEGLBYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300102
Record name Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid

CAS RN

698-39-5
Record name NSC134900
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Record name Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Reactant of Route 2
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Reactant of Route 3
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Reactant of Route 4
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Reactant of Route 5
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
Reactant of Route 6
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid

Citations

For This Compound
25
Citations
S Niwayama, S Kobayashi, M Ohno - Journal of the American …, 1994 - ACS Publications
A new regio-and stereospecific asymmetric rearrangement was discovered during the asymmetric hydrolysis of the meso epoxy diesters dialkyl 5, 6-epoxybicyclo [2.2. 1] hept-2-ene-2, 3-…
Number of citations: 35 pubs.acs.org
PG Gassman, KT Mansfield - Journal of the American Chemical …, 1968 - ACS Publications
The 1-4 bond of bicyclo [2.1. 0] pentane (1) has been shown to be unusually reactive toward certain electron-deficient acetylenes. The combination of the acetylene and 1 in a 1: 1 ratio …
Number of citations: 48 pubs.acs.org
S Niwayama, J Liu - Tetrahedron: Asymmetry, 2001 - Elsevier
Asymmetric synthesis of 6-formyl-1-alkoxycarbonylbicyclo[3.1.0]hex-2-ene-2-carboxylic acids has been achieved and the absolute configurations of the products of a novel buffer-…
Number of citations: 4 www.sciencedirect.com
L Tan, KA Parker, NS Sampson - Macromolecules, 2014 - ACS Publications
Strained bicyclic carbomethoxy olefins were utilized as substrates in alternating ring-opening metathesis polymerization and found to provide low-dispersity polymers with novel …
Number of citations: 44 pubs.acs.org
JM Cassady, TK Lightner, TG McCloud… - The Journal of …, 1984 - ACS Publications
Inumakilactone A, proposed to be a 1, 2-a-epoxide in ring A (4), 16 was later shown by X-ray analysis to be l, 2-/3-epoxide 5 by Godfrey and Waters. 17 In this paper the au-thors also …
Number of citations: 28 pubs.acs.org
FR Mooijman, JBFN Engberts - The Journal of Organic Chemistry, 1989 - ACS Publications
3200 J mol" 1 K" 1. c288-308 K. d283-303 K. eAt 293 K.^ Reference 6, 25 C. water-rich mixtures of this type, generally exhibit peculiar solvation effects which reflect hydrophobic …
Number of citations: 12 pubs.acs.org
J Palaty, FS Abbott - Journal of medicinal chemistry, 1995 - ACS Publications
The principal metabolite of valproic acid (VPA), 2-ene VPA, appears to share mostof VPA’s pharmacological and therapeutic properties while lacking its hepatotoxicity and teratogenicity…
Number of citations: 59 pubs.acs.org
S Emmi - 1965 - search.proquest.com
I. INTRoDUcToN Cristol. and LaLonde (5) have reported that 3-phenyl-norbornadiene-2-carboxylic acid exhibited an ultraviolet absorption maximum at 292 ml.(log e= 3. 83). Since the …
Number of citations: 6 search.proquest.com
L Tan - 2014 - search.proquest.com
Linear alternating copolymers have potential use as tools in the biochemical and material sciences. Cyclobutene-1-carboxylate esters and cyclohexene participate in an alternating ring-…
Number of citations: 3 search.proquest.com
E Tobler, DJ Foster - The Journal of Organic Chemistry, 1964 - ACS Publications
The radical-catalyzed addition of chloroform, carbon tetrachloride, and bromotrichloromethane to norbor-nene has been studied and evidence has been obtained indicating that the …
Number of citations: 31 pubs.acs.org

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